(R)-4-Methyl-N-((R)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((R)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carfilzomib is a second-generation proteasome inhibitor used primarily in the treatment of relapsed and refractory multiple myeloma. It is a tetrapeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome . The ®-enantiomer of Carfilzomib is specifically designed to enhance its therapeutic efficacy and reduce associated toxicities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of Carfilzomib involves large-scale peptide synthesis techniques. The process includes the purification of the final product to reduce impurities, such as acetamide, to acceptable levels . The use of advanced chromatographic techniques ensures the high purity of the compound.
化学反応の分析
Types of Reactions: Carfilzomib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further chemical modifications or biological studies .
科学的研究の応用
Carfilzomib has a wide range of scientific research applications, including:
作用機序
Carfilzomib exerts its effects by selectively and irreversibly binding to the N-terminal threonine-containing active sites of the 20S proteasome . This binding inhibits the proteolytic activity of the proteasome, leading to the accumulation of polyubiquitinated proteins, which induces cell cycle arrest and apoptosis . The molecular targets involved include the chymotrypsin-like, trypsin-like, and caspase-like sites of the proteasome .
類似化合物との比較
Bortezomib: A first-generation proteasome inhibitor that forms a reversible bond with the proteasome.
Ixazomib: Another second-generation proteasome inhibitor with a different mechanism of action.
Uniqueness of Carfilzomib: Carfilzomib is unique in its irreversible binding to the proteasome, which results in prolonged inhibition of proteasome activity. This characteristic makes it particularly effective in overcoming resistance associated with other proteasome inhibitors .
特性
分子式 |
C40H57N5O7 |
---|---|
分子量 |
719.9 g/mol |
IUPAC名 |
(2R)-4-methyl-N-[(2R)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32-,33-,34-,40+/m1/s1 |
InChIキー |
BLMPQMFVWMYDKT-BYNPFXMISA-N |
異性体SMILES |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
正規SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。